molecular formula C8H6N2S2 B2556916 4-Phenyl-1,2,3-thiadiazol-5-ylhydrosulfide CAS No. 215296-45-0

4-Phenyl-1,2,3-thiadiazol-5-ylhydrosulfide

Cat. No. B2556916
CAS RN: 215296-45-0
M. Wt: 194.27
InChI Key: LGKVSIKXYCERCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1,2,3-thiadiazol-5-ylhydrosulfide is a biochemical used for proteomics research . It has a molecular formula of C8H6N2S2 and a molecular weight of 194.28 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H6N2S2 . This indicates that the compound contains eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and two sulfur atoms.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis of Thioethers : 1,2,3-thiadiazoles react with strong bases to cleave the thiadiazole ring and form alkalimetal alkynethiolate, which can then react with alkyl or acyl halides to produce 1-alkynyl thioethers. This reaction is significant in the synthesis of thioether compounds, as exemplified by the transformation of 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium to 4-methyl-5-phenyl-1,2,3-thiadiazole upon reaction with methyl iodide (Raap & Micetich, 1968).

  • Photoinduced Molecular Rearrangements : The photochemistry of phenyl-substituted 1,2,4-thiadiazoles, including 5-phenyl-1,2,4-thiadiazole, can lead to the formation of several compounds like benzonitrile, 3-phenyl-1,2,4-thiadiazole, phenyl- and diphenyl-1,3,5-triazines through photoinduced electrocyclic ring closure and fragmentation processes (Pavlik et al., 2003).

Materials and Applications

  • Tribological Applications : Certain 1,3,4-thiadiazole-2-thione derivatives, such as 5-dodecyldithio-3-phenly-1,3,4-thiadiazole-2-thione (DPTT) and 5-cetyldithio-3-phenyl-1,3,4-thiadiazole-2-thione (DHTT), have been synthesized and shown to possess good thermal stabilities, corrosion inhibiting abilities, and excellent load-carrying capacities. These compounds exhibit outstanding anti-wear and friction-reducing properties as additives in rapeseed oil (Zhu et al., 2009).

  • Solar Cell Application : A novel and universal redox couple involving an organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, and its oxidized dimer has been used in dye-sensitized and quantum-dot sensitized solar cells, showing improved redox behavior and power conversion efficiency when combined with a conducting poly(3,4-ethylenedioxythiophene) counter electrode (Rahman et al., 2018).

properties

IUPAC Name

4-phenyl-2H-thiadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-7(9-10-12-8)6-4-2-1-3-5-6/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILRJNNQBAZLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.